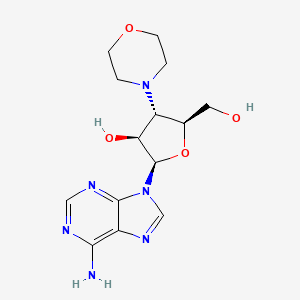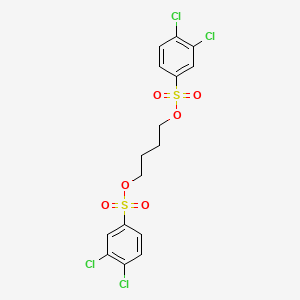
Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromoethyl group and a fluorenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- typically involves the reaction of 1-fluorenylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoethyl group in Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- can undergo nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom, leading to the formation of various substituted derivatives.
Oxidation Reactions: The fluorenyl group can be oxidized under specific conditions to form fluorenone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for this purpose.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the urea moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl groups to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acetone solutions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
- Substituted urea derivatives with various functional groups.
- Fluorenone derivatives from oxidation reactions.
- Amines from reduction reactions.
科学研究应用
Chemistry: Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s structural features make it a potential candidate for the development of therapeutic agents. It may be explored for its anticancer, antiviral, or antimicrobial activities.
Industry: In the materials science field, Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- can be used in the synthesis of polymers and advanced materials. Its unique structure can impart specific properties to the resulting materials, such as enhanced thermal stability or mechanical strength.
作用机制
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorenyl group may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Urea, 1-(2-chloroethyl)-3-(1-fluorenyl)-: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Urea, 1-(2-iodoethyl)-3-(1-fluorenyl)-: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Urea, 1-(2-bromoethyl)-3-(1-naphthyl)-: Similar structure but with a naphthyl group instead of a fluorenyl group.
Uniqueness: Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- is unique due to the presence of both the bromoethyl and fluorenyl groups. The bromoethyl group provides reactivity for nucleophilic substitution, while the fluorenyl group offers aromaticity and potential for π-π interactions. This combination of features makes the compound versatile for various applications in synthetic chemistry and materials science.
属性
CAS 编号 |
102434-26-4 |
|---|---|
分子式 |
C16H15BrN2O |
分子量 |
331.21 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-(9H-fluoren-1-yl)urea |
InChI |
InChI=1S/C16H15BrN2O/c17-8-9-18-16(20)19-15-7-3-6-13-12-5-2-1-4-11(12)10-14(13)15/h1-7H,8-10H2,(H2,18,19,20) |
InChI 键 |
CRYRTOUAXDGYDO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)NC(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


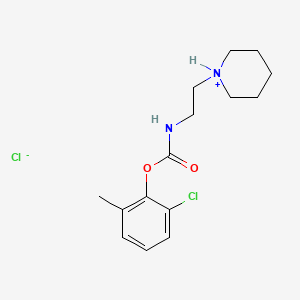
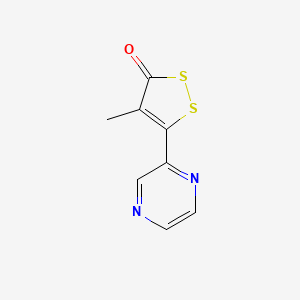
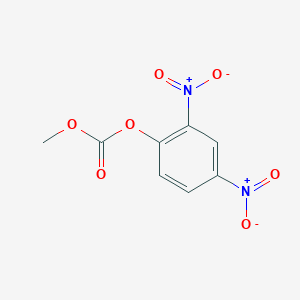
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
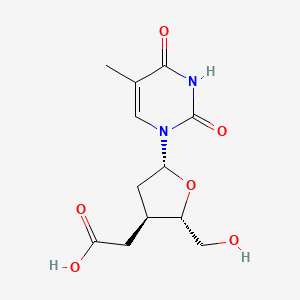

![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)

